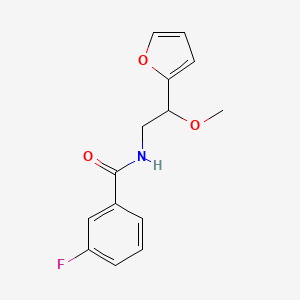

![molecular formula C15H10F3N3O3S B2361510 N-[2-(3-metil-1,2,4-oxadiazol-5-il)tiofen-3-il]-4-(trifluorometoxi)benzamida CAS No. 1797138-54-5](/img/structure/B2361510.png)

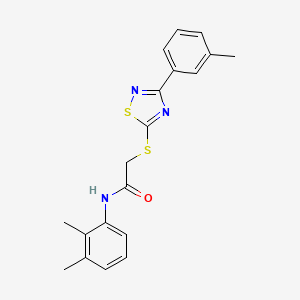

N-[2-(3-metil-1,2,4-oxadiazol-5-il)tiofen-3-il]-4-(trifluorometoxi)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

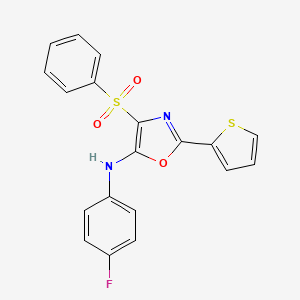

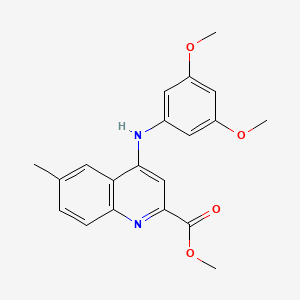

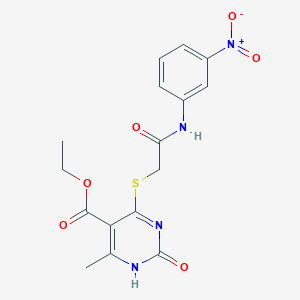

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

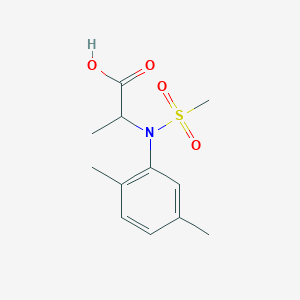

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis

The compound is a beige powder with a melting point of 132–133°C .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

La versatilidad de los 1,2,4-oxadiazoles los convierte en andamios valiosos para el diseño de fármacos. Estos son los motivos:

- Farmacóforo: El heterociclo 1,2,4-oxadiazol sirve como bioisóstero de la amida. Combina una mejor estabilidad hidrolítica y metabólica con diversidad estructural, convirtiéndolo en un farmacóforo atractivo para crear nuevas moléculas de fármacos .

Desarrollo de fármacos híbridos

Dada la creciente resistencia a los antibióticos, existe una necesidad apremiante de fármacos híbridos que puedan combatir los microorganismos resistentes. Los investigadores exploran los 1,2,4-oxadiazoles como posibles componentes de estas terapias híbridas .

Estrategias sintéticas

La síntesis de los 1,2,4-oxadiazoles sigue siendo un área de investigación activa. Los científicos exploran diversas rutas sintéticas para acceder a estos compuestos de manera eficiente. Las estrategias incluyen la ciclodeshidratación de amidoximas y reactivos acílicos .

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

Mecanismo De Acción

Target of Action

1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

1,2,4-oxadiazole derivatives are known to exhibit better hydrolytic and metabolic stability , which may enhance their interaction with their targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that these compounds may interfere with the biochemical pathways of these organisms.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide but shows better hydrolytic and metabolic stability , which may influence its pharmacokinetic properties.

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that these compounds may have potent antibacterial effects.

Action Environment

The stability of 1,2,4-oxadiazole derivatives in various environments may be influenced by their better hydrolytic and metabolic stability .

Propiedades

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O3S/c1-8-19-14(24-21-8)12-11(6-7-25-12)20-13(22)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLLAQHYMZNICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)